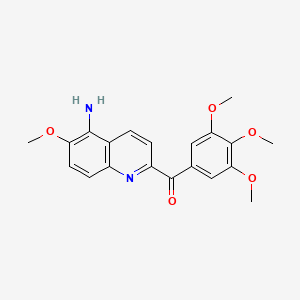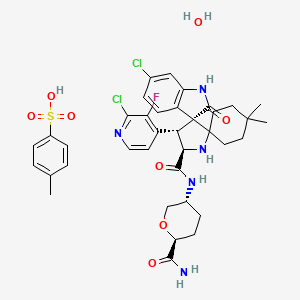
(5-Amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MPT0B214 is a novel and potent microtubule inhibitor with potential anticancer activity. MPT0B214 inhibited tubulin polymerization through strongly binding to the tubulin's colchicine-binding site and had cytotoxic activity in a variety of human tumor cell lines. After treatment with MPT0B214, KB cells were arrested in the G2-M phase before cell death occurred, which were associated with upregulation of cyclin B1, dephosphorylation of Cdc2, phosphorylation of Cdc25C and elevated expression of the mitotic marker MPM-2. Furthermore, the compound induced apoptotic cell death through mitochondria/caspase 9-dependent pathway. Notably, several KB-derived multidrug-resistant cancer cell lines were also sensitive to MPT0B214 treatment. ( PLoS One. 2013; 8(3):e58953).
Applications De Recherche Scientifique
Antioxidant Applications
A review highlighted the importance of antioxidants like ethoxyquin and its analogs, including methoxyquin, in protecting valuable polyunsaturated fatty acids in fish meal. The paper emphasizes the necessity of using antioxidants in fish meal to prevent spontaneous combustion due to the high degree of unsaturation in the residual lipids. This study also delves into the preparation and efficacy of various analogs of ethoxyquin in comparison to the parent compound (de Koning, 2002).
Enzymatic Treatment of Organic Pollutants
A comprehensive review discusses the potential of enzymes, in the presence of certain redox mediators, to degrade or transform recalcitrant organic pollutants commonly found in industrial wastewater. This enzymatic approach, involving enzymes like laccases and peroxidases, is highlighted as a promising method for dealing with pollutants that are otherwise resistant to treatment. The paper points out how redox mediators can enhance the degradation efficiency and widen the range of substrates that these enzymes can process (Husain & Husain, 2007).
Insights into Hydroxyquinolines
The paper offers insights into 8-hydroxyquinolines, noting their significant role in organic and analytical chemistry, especially due to their chromophore properties and ability to detect various metal ions and anions. Over recent decades, this compound has drawn attention in medicinal chemistry for its notable biological activities, leading to its exploration in the development of potent target-based drugs for treating various life-threatening diseases like cancer, HIV, and neurodegenerative disorders. The review underscores the potential of 8-hydroxyquinoline and its derivatives in drug development and therapeutic applications (Gupta, Luxami, & Paul, 2021).
Antitumor Effects of Chrysophanol
The study explores the antitumor potential of chrysophanol, an anthroquinone known to inhibit the growth of a range of cancers. The paper specifically investigates the effects of chrysophanol on malignant meningioma of the optic nerve, showing that it induces apoptosis, triggers the formation of reactive oxygen species, and blocks the Mitogen-activated protein kinase signaling pathway in the CH157-MN cell line. This finding suggests that chrysophanol might be beneficial in the treatment of malignant meningioma of the optic nerve (Zeng, Guo, Chen, & He, 2019).
Propriétés
Numéro CAS |
1215208-65-3 |
|---|---|
Formule moléculaire |
C20H20N2O5 |
Poids moléculaire |
368.38 |
Nom IUPAC |
(5-amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H20N2O5/c1-24-15-8-7-13-12(18(15)21)5-6-14(22-13)19(23)11-9-16(25-2)20(27-4)17(10-11)26-3/h5-10H,21H2,1-4H3 |
Clé InChI |
HBQYPNDXFXSVNP-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N |
Apparence |
white solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MPT0B214; MPT 0B214; MPT-0B214 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide](/img/structure/B612067.png)



![1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B612074.png)



![(2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide](/img/structure/B612083.png)


